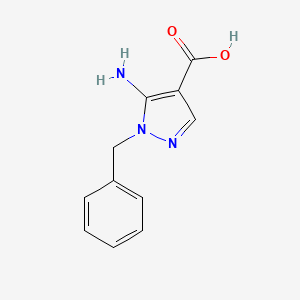

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-benzylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYNEZNBGKLOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406262 | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19867-63-1 | |

| Record name | 5-Amino-1-(phenylmethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19867-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Benzyl Hydrazine Derivatives

Reaction Mechanism and Conditions

The cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with benzyl hydrazine derivatives under reflux forms the pyrazole core. Hydrolysis of the ester group yields the carboxylic acid. For example:

- Step 1 : Ethyl acetoacetate reacts with benzyl hydrazine in ethanol at 80°C for 6–8 hours to form ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate.

- Step 2 : Saponification with 2N NaOH at 60°C for 4 hours, followed by acidification with HCl (pH 3–4), produces the carboxylic acid.

Table 1: Optimization Parameters for Cyclocondensation

| Parameter | Optimal Range | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 75–80 | |

| Temperature | 80°C | 70–85 | |

| Reaction Time | 6–8 hours | 78 | |

| Hydrolysis Agent | 2N NaOH | 85–90 |

Hydrazone Formation and Cyclization Using α-Cyano-β-Ketoesters

Synthesis via Michael-Type Addition

This method employs α-cyano-β-ketoesters (e.g., ethyl (ethoxymethylene)cyanoacetate) and benzyl hydrazine:

- Step 1 : Michael addition of benzyl hydrazine to the α-cyano-β-ketoester in ethanol at 25°C forms a hydrazone intermediate.

- Step 2 : Cyclization under reflux (100°C, 2 hours) yields ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate, followed by hydrolysis.

Key Advantages:

Hydrolysis of Carboxamide Precursors

Conversion of 5-Amino-1-Benzyl-1H-Pyrazole-4-Carboxamide

The carboxamide derivative is hydrolyzed under acidic or basic conditions:

- Acidic Hydrolysis : 6N HCl at 110°C for 12 hours.

- Basic Hydrolysis : 4N NaOH at 90°C for 8 hours, followed by HCl neutralization.

Table 2: Hydrolysis Efficiency Comparison

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6N HCl | 110 | 12 | 68 | 95 |

| 4N NaOH → HCl | 90 | 8 | 72 | 97 |

Saponification of Ethyl Esters

Multi-Step Synthesis from Brominated Intermediates

Bromination and Functional Group Manipulation

Adapted from hair dye intermediate synthesis:

- Step 1 : Bromination of 4-nitropyrazole with Br₂/H₂SO₄ yields 3,5-dibromo-4-nitropyrazole.

- Step 2 : Benzylation with benzyl bromide in DMF forms 3,5-dibromo-1-benzyl-4-nitropyrazole.

- Step 3 : Reduction with H₂/Pd-C removes bromine and reduces nitro to amino groups.

- Step 4 : Oxidation of the methyl group to carboxylic acid using KMnO₄.

Challenges:

Comparative Analysis of Methods

Table 3: Method Efficiency and Practicality

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 2 | 78–85 | Low | High |

| Hydrazone Cyclization | 2 | 85–93 | Medium | Moderate |

| Carboxamide Hydrolysis | 1 | 68–72 | Low | High |

| Ester Saponification | 1 | 85–90 | Low | High |

| Multi-Step Synthesis | 4 | 30–40 | High | Low |

Chemical Reactions Analysis

Types of Reactions

5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Halogenated, alkylated, and acylated pyrazole derivatives.

Scientific Research Applications

Anticancer Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have highlighted the role of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of FGFRs, which are implicated in various cancers. A notable compound from this series demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, showing promise as a pan-FGFR covalent inhibitor. This compound effectively suppressed the proliferation of several cancer cell lines, including lung and gastric cancers, with IC50 values ranging from 19 to 73 nM .

Synergistic Effects with Other Anticancer Agents

The compound has been evaluated for its synergistic effects when combined with established chemotherapeutic agents. Studies indicate that it enhances the efficacy of other drugs by targeting multiple pathways involved in tumor growth and resistance mechanisms .

Antimicrobial Properties

Activity Against Trypanosoma cruzi

this compound has been explored for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound can improve potency and solubility, making them suitable candidates for developing new treatments for this neglected tropical disease .

Broad-Spectrum Antibacterial Activity

The compound has also shown promising antibacterial properties against various pathogenic bacteria. Experimental results suggest that its derivatives can inhibit bacterial growth effectively, potentially leading to new antibiotic therapies .

Neurological Applications

Potential in Treating Neurodegenerative Disorders

The pyrazole scaffold is recognized for its ability to modulate neurotransmitter systems. Compounds derived from this compound have been investigated for their effects on adenosine receptors, which play a critical role in neurodegenerative diseases such as Parkinson's disease. These compounds may offer new avenues for treatment by enhancing neuroprotective pathways .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield high purity products suitable for pharmaceutical applications. The molecular formula is , with a molecular weight of approximately 217.23 g/mol. Its structure allows for various modifications that can enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid

- Structure : Replaces the benzyl group with a phenyl substituent.

- Properties : The absence of the methylene linker in the phenyl group reduces steric bulk compared to benzyl. Crystallographic studies (R factor = 0.043) confirm a planar pyrazole ring, stabilized by intramolecular hydrogen bonds .

- Applications : Similar to the benzyl derivative but may exhibit altered solubility and binding affinity due to reduced hydrophobicity.

5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid

- Structure : Features an isopropyl group at the 5-position and a phenyl group at the 1-position.

- The phenyl group at position 1 aligns with trends in agrochemical design .

1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid

Functional Group Variations at the 4-Position

Methyl 5-Amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate

- Structure : Replaces the carboxylic acid with a methyl ester .

- Properties : The ester group increases lipophilicity, improving membrane permeability. This derivative is a common precursor for prodrug strategies .

5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid ethyl ester

Multi-Substituted Pyrazole Derivatives

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

- Structure : Contains methyl (5-position) and diphenyl (1,3-positions) groups.

- Synthesis : Prepared via saponification of ethyl esters using NaOH/MeOH, yielding 80% pure product (m.p. 136°C) .

5-({ethyl[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

- Structure : Complex substitution with ethyl , methyl , and amide groups.

- Properties : The extended side chain may improve target specificity in drug design but complicates synthesis .

Biological Activity

5-Amino-1-benzyl-1H-pyrazole-4-carboxylic acid (ABPCA) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ABPCA, including its mechanisms of action, biochemical properties, and comparative studies with related compounds.

Chemical Structure and Properties

Molecular Formula: C₁₁H₁₁N₃O₂

SMILES Notation: C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)O)N

InChI: InChI=1S/C11H11N3O2/c12-10(11(15)16)8-6-14(13)9(10)7-4-2-1-3-5-7/h1-6,12H,7-8H2,(H,15,16)

ABPCA belongs to the class of 5-amino-pyrazoles, known for their ability to form various heterocyclic compounds. The compound's mechanism involves:

- Enzyme Interaction: ABPCA interacts with enzymes and proteins, facilitating biochemical reactions such as nucleophilic substitutions and oxidation processes.

- Cell Signaling Modulation: The compound influences cellular functions by modulating cell signaling pathways and gene expression, impacting cellular metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ABPCA. For instance:

- Cell Proliferation Inhibition: In vitro assays demonstrated that ABPCA significantly inhibited the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), showing growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanistic Insights: The compound has been shown to target fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. It exhibited nanomolar activity against FGFRs in biochemical assays, indicating its potential as a therapeutic agent against tumors driven by FGFR activation .

Anti-inflammatory Properties

ABPCA has also been investigated for its anti-inflammatory effects:

- Inhibition of Pro-inflammatory Cytokines: Studies reported that ABPCA effectively reduced the release of pro-inflammatory cytokines in stimulated models, showcasing its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals the unique properties of ABPCA:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole | Phenyl group instead of benzyl | Moderate anticancer activity |

| 3-amino-4-pyrazolecarboxylic acid | Amino group at the 3-position | Limited anticancer activity |

| ABPCA | Benzyl group enhances lipophilicity | Significant anticancer and anti-inflammatory activity |

The benzyl substitution in ABPCA enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets more effectively than its analogs .

Study on Anticancer Efficacy

In a recent study focusing on FGFR inhibitors, ABPCA derivatives were synthesized and evaluated for their anticancer properties. The lead compound demonstrated strong inhibition against various cancer cell lines with IC50 values ranging from 19 to 73 nM. This highlights the compound's potential as a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of ABPCA using a carrageenan-induced rat paw edema model. The results indicated significant reductions in edema compared to control groups, suggesting that ABPCA could be a promising lead for developing new anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-amino-1-benzyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate with benzylhydrazine derivatives, followed by hydrolysis. For example, using dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) yields intermediates like ethyl 5-amino-1-benzyl-1H-pyrazole-4-carboxylate. Subsequent basic hydrolysis (e.g., NaOH, aqueous ethanol) produces the carboxylic acid derivative. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., NH₂ at ~3400 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹).

- NMR : ¹H NMR distinguishes aromatic protons (δ 7.2–7.4 ppm, benzyl group) and pyrazole protons (δ 6.0–6.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~165 ppm.

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 244.1). Cross-referencing with computational IR/NMR data (e.g., DFT/B3LYP/6-311G(d,p)) improves accuracy .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve the compound’s molecular geometry?

- Methodological Answer : SCXRD provides bond lengths, angles, and torsion angles critical for confirming tautomeric forms (e.g., pyrazole ring planarity). Using SHELXL for refinement, researchers can analyze hydrogen bonding (e.g., N–H···O interactions) and crystal packing. For example, the benzyl group’s orientation relative to the pyrazole ring influences solubility and reactivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites, aiding in derivatization strategies. For instance, the carboxylic acid group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilic substitution at the pyrazole C3 position .

Q. What experimental and analytical approaches resolve contradictions in reported bioactivities of derivatives?

- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) require:

- Meta-analysis : Compare assay conditions (e.g., microbial strains, concentration ranges).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., benzyl vs. fluorophenyl) and test against standardized models.

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions that may explain variability .

Q. How does crystal packing influence the compound’s physicochemical behavior in drug formulation?

- Methodological Answer : SCXRD-derived packing diagrams reveal intermolecular interactions (e.g., π-π stacking of benzyl groups) that affect melting points, hygroscopicity, and dissolution rates. For example, tight packing due to hydrogen-bonded dimers may reduce solubility, necessitating co-crystallization with excipients like polyethylene glycol .

Q. What strategies improve the regioselectivity of derivatization at the pyrazole ring?

- Methodological Answer :

- Directing Groups : Use the amino group (-NH₂) at C5 to orient electrophilic attacks (e.g., bromination at C3).

- Protection/Deprotection : Temporarily protect the carboxylic acid (e.g., esterification) to enable reactions at other sites.

- Microwave-Assisted Synthesis : Enhances regioselectivity in heterocyclic substitutions (e.g., Suzuki coupling at C4) by reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.